(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate serves as a protected form of the L-threonine amino acid, a crucial building block for proteins. The tert-butyl (tBu) groups on the molecule act as protecting groups, preventing unwanted reactions at the amino and hydroxyl functionalities during peptide synthesis. Once incorporated into a peptide chain, these protecting groups can be selectively removed under specific conditions, revealing the free amino and hydroxyl groups essential for proper peptide function. PubChem, National Institutes of Health:
O-tert-Butyl-L-threonine tert-butyl ester acetate salt is a crystalline compound with the empirical formula C${12}$H${25}$N O${3}$·C${2}$H${4}$O${2}$ and a CAS number of 5854-77-3. This compound is derived from L-threonine, an essential amino acid, and is characterized by its tert-butyl ester and acetate salt forms. It typically appears as a white to off-white solid, soluble in organic solvents, and is often used in various biochemical applications due to its stability and reactivity .
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate itself does not possess a known mechanism of action in biological systems. Its primary function is as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide chain and subsequently deprotected, the L-threonine residue contributes its specific structural and functional properties to the overall peptide.
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate acetate may exhibit some of the following hazards:
These reactions highlight the compound's versatility in forming esters and salts, which are crucial for its biological activity and applications .
O-tert-Butyl-L-threonine tert-butyl ester acetate salt exhibits several biological activities:
The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt typically follows these methods:
O-tert-Butyl-L-threonine tert-butyl ester acetate salt finds applications in various fields:
Its unique structure allows for specific interactions that are beneficial in these applications .
Interaction studies involving O-tert-Butyl-L-threonine tert-butyl ester acetate salt focus on its binding affinity with various biological molecules. Key areas include:
Several compounds share structural similarities with O-tert-Butyl-L-threonine tert-butyl ester acetate salt. Here are some notable examples:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
L-Threonine | Amino acid without alkyl groups | Essential amino acid involved in protein synthesis |
Tert-Butyl L-Threonine | Tert-butyl group attached directly to threonine | Increased lipophilicity enhances membrane permeability |
Acetic Acid Salt of L-Threonine | Contains acetic acid moiety | Used primarily for solubility enhancement |
O-tert-Butyl-L-threonine tert-butyl ester acetate salt is unique due to its combination of both the tert-butyl ester and acetate functionalities, providing enhanced stability and solubility compared to its simpler counterparts. This uniqueness makes it particularly valuable for specific biochemical applications where solubility and reactivity are critical .